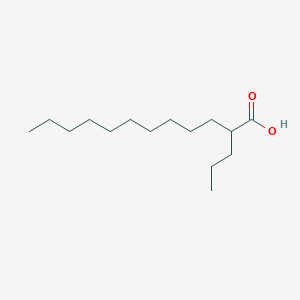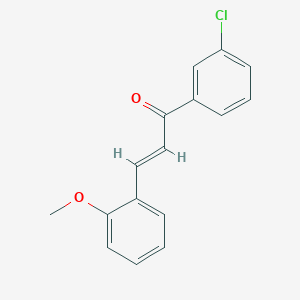
Dodecanoic acid, 2-propyl-
Übersicht
Beschreibung
“Dodecanoic acid, 2-propyl-” is also known as “Propyl dodecanoate” or “Propyl laurate”. It has a molecular formula of C15H30O2 and a molecular weight of 242.3975 .
Chemical Reactions Analysis
“Dodecanoic acid, 2-propyl-” has been used in a study to catalyze the ketonic decarboxylation of dodecanoic acid to form 12-tricosanone at moderate temperatures (250 °C, 280 °C, and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w), and 5% (w/w) with respect to the dodecanoic acid .Wissenschaftliche Forschungsanwendungen
Thermal and Interfacial Properties in Surfactants
Dodecanoic acid, 2-propyl-, has been studied for its thermal and interfacial properties in surfactants. In a study by Hussain, Kamal, & Sultan (2017), dodecanoic acid-based cationic gemini surfactants demonstrated excellent thermal stability, retaining their structure even after exposure to high temperatures. These surfactants showed a decrease in interfacial tension with increasing temperature, indicating potential applications in high-temperature environments like carbonate reservoirs.
Thermal Energy Storage Applications
Dodecanoic acid has been explored for its potential in thermal energy storage, particularly in solar thermal applications. Desgrosseilliers, Whitman, Groulx, & White (2013) examined the melting transition of dodecanoic acid, revealing its suitability for latent heat energy storage (Desgrosseilliers et al., 2013).
Corrosion Inhibition
A study by Liu, Gu, Zhang, Wang, Dong, Cheng, & Liu (2016) highlighted the application of dodecanoic acid in inhibiting the corrosion of carbon steel in CO2-containing environments. The acid effectively prevented the adhesion of iron-oxidizing bacteria on steel surfaces, making it a potential inhibitor in oilfield water systems (Liu et al., 2016).
Hydrophobic Calcium Carbonate Synthesis
Wang, Piao, Zhai, Hickman, & Li (2010) utilized dodecanoic acid in the synthesis of hydrophobic calcium carbonate particles. The acid acted as an organic substrate, influencing the nucleation and growth of calcium carbonate, suggesting applications in material sciences (Wang et al., 2010).
Mosquito Repellent Properties
In a study by Cantrell, Zaki, Reichley, Sink, Kim, & Ali (2020), dodecanoic acid was found to have significant biting deterrent effects against Aedes aegypti, a mosquito species. This points to its potential use in mosquito repellent formulations (Cantrell et al., 2020).
Pest Control in Agriculture
The application of dodecanoic acid in agriculture was demonstrated in a study by Herrbach (1987), where it was used to control aphid colonization on sugar beet plants, indicating its use in pest management (Herrbach, 1987).
Biofuel and Renewable Energy Production
Funk, Rimmel, Schorsch, Sieber, & Schmid (2017) discussed the transformation of dodecanoic acid methyl ester, derived from coconut oil, into dodecanedioic acid by Candida tropicalis, highlighting a sustainable route for biofuel and renewable chemical production (Funk et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-propyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUGDERYCCDBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432220 | |
| Record name | Dodecanoic acid, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecanoic acid, 2-propyl- | |
CAS RN |
101452-98-6 | |
| Record name | Dodecanoic acid, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3071792.png)

![Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine](/img/structure/B3071811.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071836.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)
![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)
![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)
![4-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B3071878.png)
![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3071882.png)
![Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate](/img/structure/B3071887.png)